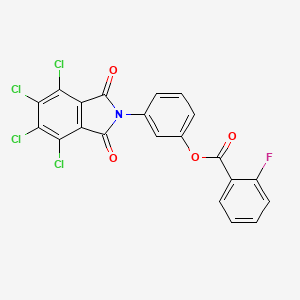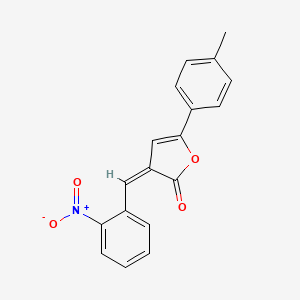![molecular formula C24H20BrNO B5211206 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide](/img/structure/B5211206.png)
2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide, also known as BIQ, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that has a similar structure to acetylcholine, a neurotransmitter in the nervous system. BIQ has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine and science.
作用機序
2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide acts as a competitive inhibitor of acetylcholine binding to its receptors in the nervous system. It binds to the acetylcholine binding site on the receptor, preventing acetylcholine from binding and activating the receptor. This results in a decrease in the activity of the nervous system and muscle contraction.
Biochemical and Physiological Effects:
2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance the activity of the nervous system. 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide has also been shown to inhibit the activity of voltage-gated calcium channels, which can lead to a decrease in the release of neurotransmitters from nerve terminals.
実験室実験の利点と制限
One advantage of using 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide in lab experiments is its high selectivity for acetylcholine receptors. It has been shown to have little or no effect on other types of neurotransmitter receptors, which can make it a useful tool for studying the function of acetylcholine in the nervous system. However, one limitation of using 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide is its relatively low potency compared to other acetylcholine receptor antagonists. This can make it difficult to achieve complete inhibition of acetylcholine binding in some experiments.
将来の方向性
There are several future directions for research on 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide. One area of interest is the development of more potent and selective acetylcholine receptor antagonists based on the structure of 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide. Another area of interest is the investigation of the potential therapeutic applications of 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide in the treatment of diseases such as Alzheimer's disease and myasthenia gravis, which are characterized by dysfunction of the cholinergic system. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide and its effects on the nervous system and other physiological systems.
合成法
2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide can be synthesized through a multistep process that involves the reaction of 2-bromoethylamine with isoquinoline, followed by the reaction of the resulting compound with 4-biphenylcarboxaldehyde. The final product is obtained through the reaction of the intermediate compound with methyl magnesium bromide and subsequent quaternization with methyl iodide.
科学的研究の応用
2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide has been used in various scientific research applications, including as a fluorescent probe for studying the binding of acetylcholine to its receptors in the nervous system. It has also been used as a tool for investigating the role of acetylcholine in muscle contraction and for studying the effects of acetylcholine on smooth muscle cells. Additionally, 2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide has been used in studies on the regulation of ion channels and the function of neurotransmitter transporters.
特性
IUPAC Name |
2-isoquinolin-2-ium-2-yl-1-(4-phenylphenyl)propan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20NO.BrH/c1-18(25-16-15-20-9-5-6-10-23(20)17-25)24(26)22-13-11-21(12-14-22)19-7-3-2-4-8-19;/h2-18H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXGVMILTMQQFM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC4=CC=CC=C4C=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)

![1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)

![ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5211187.png)

![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
![5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}isophthalic acid](/img/structure/B5211209.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5211211.png)

![5-chloro-2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211230.png)
![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)
![4-(4-fluorophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211245.png)